molecular formula C9H8FNO B1329811 7-fluoro-3,4-dihydroquinolin-2(1H)-one CAS No. 4590-52-7

7-fluoro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1329811
CAS No.: 4590-52-7
M. Wt: 165.16 g/mol
InChI Key: KUWDWKUKAVRBKW-UHFFFAOYSA-N
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Description

7-fluoro-3,4-dihydroquinolin-2(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 7th position and a dihydroquinolinone structure makes this compound unique and potentially valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3,4-dihydroquinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions:

  • Cyclization of 2-aminobenzylamine with fluorinated ketones: : This method involves the reaction of 2-aminobenzylamine with a fluorinated ketone in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as ethanol or methanol.

  • Reduction of 7-fluoroquinoline-2-one: : Another method involves the reduction of 7-fluoroquinoline-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can convert the compound into different dihydroquinoline derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

  • Substitution: : The fluorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Fluorine-substituted quinoline derivatives.

Scientific Research Applications

7-fluoro-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

  • Medicinal Chemistry: : The compound is studied for its potential as a pharmacophore in drug design. Its unique structure may contribute to the development of new therapeutic agents for various diseases.

  • Biological Studies: : Researchers investigate the biological activities of this compound, including its antimicrobial, antiviral, and anticancer properties.

  • Chemical Synthesis: : The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

  • Material Science: : The compound’s properties may be explored for applications in material science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of 7-fluoro-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance binding affinity and selectivity, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-3,4-dihydroquinolin-2(1H)-one: Similar structure with a chlorine atom instead of fluorine.

    7-bromo-3,4-dihydroquinolin-2(1H)-one: Similar structure with a bromine atom instead of fluorine.

    7-iodo-3,4-dihydroquinolin-2(1H)-one: Similar structure with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 7-fluoro-3,4-dihydroquinolin-2(1H)-one imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it distinct from its halogenated counterparts.

Properties

IUPAC Name

7-fluoro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWDWKUKAVRBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196652
Record name Carbostyril, 3,4-dihydro-7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4590-52-7
Record name Carbostyril, 3,4-dihydro-7-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004590527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbostyril, 3,4-dihydro-7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the solid of 3-chloro-N-(3-fluorophenyl)propanamide (3 g, 14.88 mmol) was added AlCl3 (6.3 g, 0.047 mmol) and maintained with an inert atmosphere of nitrogen with stirring for 5 h at 120° C. The reaction was then quenched with ice-water, extracted with ethyl acetate (3×50 ml) and the organic layers were combined, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by silica gel column chromatography with 4% ethyl acetate in petroleum ether to afford 7-fluoro-1,2,3,4-tetrahydroquinolin-2-one as a white solid (1.5 g, 61%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step One

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